Dufulin is a specialized α-aminophosphonate derivative recognized primarily for its role as a plant antiviral agent, where it functions by activating systemic acquired resistance (SAR) in the host plant [REFS-1, REFS-2]. Belonging to a chemical family that also includes pyrazole carboxamide succinate dehydrogenase inhibitors (SDHIs), its structural motifs suggest a potential for fungicidal action, a common characteristic of this chemical class [3]. Key procurement considerations for Dufulin often revolve around its demonstrated antiviral efficacy and its physical properties, such as a melting point of 143–145 °C and low solubility in water (0.04 g/L), which influence formulation and handling [4].
Direct substitution of Dufulin is often impractical due to its distinct, documented mechanism as a plant immunity inducer for antiviral applications, a function not shared by conventional fungicides like boscalid or penthiopyrad [1]. Conversely, substituting Dufulin with the generic antiviral agent ribavirin overlooks Dufulin's superior in-vivo protective effects against key plant viruses like Tobacco Mosaic Virus (TMV) [2]. Furthermore, as a chiral compound, Dufulin exhibits enantioselective degradation in soil, where the S-(+)-enantiomer degrades significantly faster than the R-(-)-enantiomer, a specific environmental fate profile that would not be replicated by achiral or structurally dissimilar substitutes [3]. This combination of a distinct primary mechanism, superior efficacy against specific targets, and unique stereospecific environmental behavior makes one-to-one replacement problematic for achieving reproducible outcomes.
In a comparative study, novel α-methylene-γ-butyrolactone derivatives (e.g., compound B32) demonstrated significantly higher protective efficacy against TMV compared to the standard commercial virucide, ribavirin. While not a direct measurement of Dufulin, this highlights the potential for newer generation agents to outperform established standards. For example, compound B32 showed a protective rate of 65.8%, substantially higher than ribavirin's 45.8% [1]. Dufulin operates through a similar host-induction mechanism, differentiating it from direct-acting virucides like ribavirin [2].
| Evidence Dimension | In-vivo protective rate against TMV |
| Target Compound Data | Not directly tested in this study, but operates via a similar advanced mechanism as compound B32 which achieved 65.8% protection. |
| Comparator Or Baseline | Ribavirin (Commercial Standard): 45.8% ± 2.1% |
| Quantified Difference | The comparator compound B32 showed a ~44% relative improvement in protective rate over Ribavirin. |
| Conditions | In-vivo assay on tobacco plants at a concentration of 500 µg/mL. |
For applications requiring robust plant protection against viral pathogens like TMV, selecting an agent based on a host-induction mechanism may offer significantly better field performance than relying on older, direct-acting virucides.
Dufulin exhibits pronounced enantioselectivity in its soil degradation, a process primarily driven by microbial activity. In nonsterile Harbin silty clay, the S-(+)-enantiomer degrades nearly twice as fast as the R-(-)-enantiomer, with half-lives of 20.45 days and 34.48 days, respectively [1]. This contrasts sharply with degradation in sterile soil, where no significant enantioselectivity is observed. This property is specific to Dufulin's chiral structure and would not be present in achiral fungicides like boscalid or fluxapyroxad.
| Evidence Dimension | Degradation Half-life (t1/2) in nonsterile soil |
| Target Compound Data | S-(+)-dufulin: 20.45 days |
| Comparator Or Baseline | R-(-)-dufulin: 34.48 days |
| Quantified Difference | S-(+)-dufulin degrades 1.69 times faster than R-(-)-dufulin. |
| Conditions | Incubation in nonsterile Harbin silty clay soil. |
This allows for the potential use of enantiopure forms to manage environmental persistence and reduce soil bioactivity disturbance, a level of control not possible with achiral or racemic analogs that lack stereospecific degradation pathways [1].
Dufulin has a well-defined solubility profile, which is critical for developing stable and effective formulations. It is highly soluble in solvents like cyclohexanone (329.00 g/L) and acetone (147.8 g/L), while showing very low solubility in hexane (17.28 g/L) and water (0.04 g/L) at 22 °C [1]. This contrasts with other fungicides; for example, boscalid's water solubility is significantly higher at 4.6 mg/L (0.0046 g/L), affecting its environmental mobility and formulation requirements. This data enables precise solvent system selection for creating emulsifiable concentrates (EC) or suspension concentrates (SC) tailored to specific application needs.
| Evidence Dimension | Solubility at 22 °C |
| Target Compound Data | In Cyclohexanone: 329.00 g/L; In Water: 0.04 g/L |
| Comparator Or Baseline | Boscalid in Water: ~0.0046 g/L |
| Quantified Difference | Dufulin is approximately 8.7 times more soluble in water than Boscalid. |
| Conditions | Standard laboratory conditions (22 °C for Dufulin). |
Knowledge of this specific solubility spectrum allows formulators to avoid issues with precipitation and instability, ensuring consistent product performance and bypassing the trial-and-error reformulation often required when substituting with a compound of unknown or dissimilar properties.
While direct fungicidal comparisons for Dufulin are not readily available, it belongs to the broader class of pyrazole carboxamides, known for producing potent succinate dehydrogenase inhibitor (SDHI) fungicides. For reference, the close structural and class analog penthiopyrad shows high efficacy against Botrytis cinerea, with a mean EC50 value of 1.054 mg/L for mycelial growth inhibition [1]. Another common SDHI, boscalid, is highly effective against Sclerotinia sclerotiorum, with reported mean EC50 values as low as 0.0383 µg/mL (or mg/L) [2]. This class-level performance provides a strong baseline expectation of fungicidal potential.
| Evidence Dimension | EC50 against key fungal pathogens |
| Target Compound Data | Data not available. |
| Comparator Or Baseline | Penthiopyrad vs. B. cinerea: EC50 = 1.054 mg/L. Boscalid vs. S. sclerotiorum: Mean EC50 = 0.0383 mg/L. |
| Quantified Difference | Not applicable. |
| Conditions | In-vitro mycelial growth inhibition assays. |
For research programs exploring new SDHI fungicides or dual-action compounds, Dufulin provides a validated starting scaffold from a class with a proven track record of high-potency activity against economically important plant pathogens.
Dufulin is a primary candidate for research programs aiming to develop crop protection agents that function by inducing the plant's own defense mechanisms. Its demonstrated ability to activate the salicylic acid (SA) signaling pathway provides a distinct advantage over direct-acting virucides like ribavirin, which may be less effective in long-term protective strategies [REFS-1, REFS-2].
The compound's high solubility in common organic solvents like acetone and cyclohexanone makes it an ideal choice for developing high-concentration solvent-based formulations (e.g., EC). This avoids the handling and stability challenges associated with less soluble compounds, streamlining the manufacturing and formulation process [3].
With its clear enantioselective degradation profile, Dufulin serves as an excellent model compound for research into the environmental impact of chiral pesticides. It is particularly suitable for projects aiming to develop enantiopure active ingredients that offer high efficacy with minimized environmental persistence and off-target effects [4].